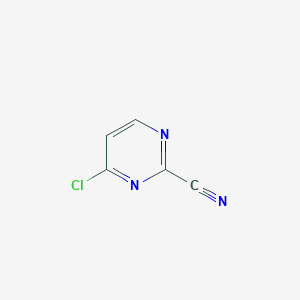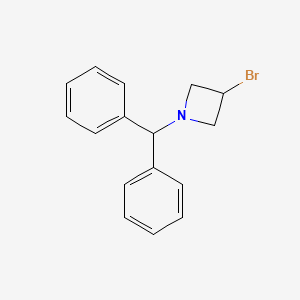![molecular formula C5H14Cl2N2 B1372042 [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride CAS No. 1211340-02-1](/img/structure/B1372042.png)
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride
Übersicht
Beschreibung
“[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1211340-02-1 . It has a molecular weight of 173.08 . The IUPAC name for this compound is 1-[(2-methylcyclopropyl)methyl]hydrazine dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride” is 1S/C5H12N2.2ClH/c1-4-2-5(4)3-7-6;;/h4-5,7H,2-3,6H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride” is a powder that is stored at room temperature . Its molecular formula is C5H14Cl2N2 and it has a molecular weight of 173.08 .Wissenschaftliche Forschungsanwendungen
Carcinogenic Effects in Large Bowel and Other Cancers : Substituted hydrazines, like [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride, have been studied for their potential to induce large bowel and other types of cancer in laboratory animals. These compounds can originate both naturally and synthetically, with considerable exposure to the human population (Tóth, 1977).
Antiproliferative Properties : Research has indicated the potential antitumor properties of compounds synthesized from reactions involving hydrazine derivatives. These compounds have demonstrated promising results in inhibiting tumor growth in vitro against specific human tumor cell lines (Ismail et al., 2016).
Sensing and Detection Applications : Hydrazine compounds have been utilized in developing fluorescent probes for sensing applications, owing to their selectivity and sensitivity. Such probes are useful in environmental and biological monitoring, demonstrating practical applications in various fields, including real-time assays and soil analysis (Jung et al., 2019).
Antineoplastic and Trypanocidal Activities : Certain hydrazine derivatives have been synthesized and evaluated for their effectiveness as antineoplastic and trypanocidal agents. These studies highlight their potential in cancer chemotherapy and as treatments for trypanosomal infections (Shyam et al., 1990).
Synthesis of Heterocyclic Compounds : Hydrazine compounds are instrumental in the synthesis of a wide range of heterocyclic compounds, which form the basis of many pharmaceuticals, agrochemicals, and veterinary products. They are key in the formation of structures with anti-inflammatory and other therapeutic properties (Osarodion, 2020).
Mutagenic Effects : Hydrazine and its derivatives have been studied for their mutagenic effects. They are known to interact with DNA, leading to mutations and potentially contributing to carcinogenic processes (Kimball, 1977).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylcyclopropyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-5(4)3-7-6;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANPCOAXSKYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



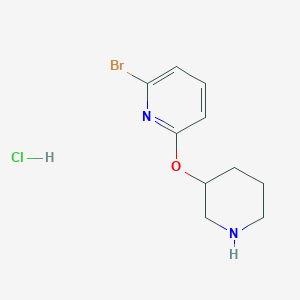
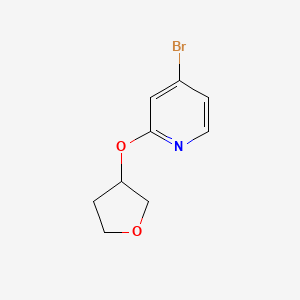
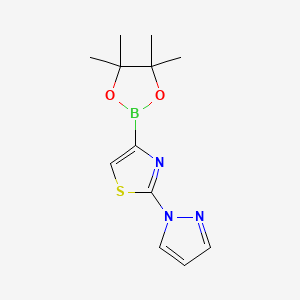
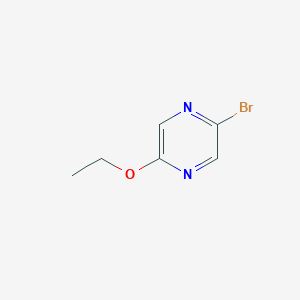
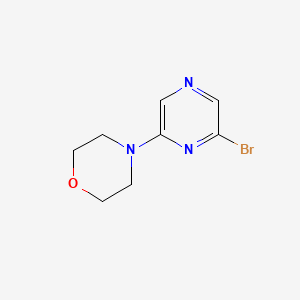

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

